molecular formula C12H14ClNO2 B13655115 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride

Cat. No.: B13655115
M. Wt: 239.70 g/mol
InChI Key: YKRLJLKLCPKHSF-UHFFFAOYSA-N
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Description

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14ClN. It is known for its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with isoquinoline derivatives under acidic conditions to form the spiro compound. The reaction is usually carried out at room temperature with a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione: This compound has a similar spiro structure but with different functional groups.

    Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride: This compound is a methyl ester derivative of the target compound

Uniqueness

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid hydrochloride is unique due to its specific spiro structure and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H13NO2.ClH/c14-11(15)9-3-1-2-8-6-13-7-12(4-5-12)10(8)9;/h1-3,13H,4-7H2,(H,14,15);1H

InChI Key

YKRLJLKLCPKHSF-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C2C(=CC=C3)C(=O)O.Cl

Origin of Product

United States

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